4-Cyano-2-fluorobenzoylacetonitrile

Medicinal chemistry Structure-activity relationship Nucleophilic aromatic substitution

4-Cyano-2-fluorobenzoylacetonitrile (IUPAC: 4-(2-cyanoacetyl)-3-fluorobenzonitrile, CAS 1823319-16-9) is a benzoylacetonitrile derivative with the molecular formula C₁₀H₅FN₂O and a molecular weight of 188.16 g/mol. It belongs to the class of β-ketonitriles, featuring an acetonitrile moiety attached to a carbonyl group, which is linked to a benzene ring substituted with fluorine at the 2-position and a cyano group at the 4-position.

Molecular Formula C10H5FN2O
Molecular Weight 188.16 g/mol
Cat. No. B12854115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-2-fluorobenzoylacetonitrile
Molecular FormulaC10H5FN2O
Molecular Weight188.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)F)C(=O)CC#N
InChIInChI=1S/C10H5FN2O/c11-9-5-7(6-13)1-2-8(9)10(14)3-4-12/h1-2,5H,3H2
InChIKeyPMMUWMQXQRMWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-2-fluorobenzoylacetonitrile (CAS 1823319-16-9): A Dual Electron-Withdrawing Benzoylacetonitrile Scaffold for Heterocycle Synthesis and Medicinal Chemistry


4-Cyano-2-fluorobenzoylacetonitrile (IUPAC: 4-(2-cyanoacetyl)-3-fluorobenzonitrile, CAS 1823319-16-9) is a benzoylacetonitrile derivative with the molecular formula C₁₀H₅FN₂O and a molecular weight of 188.16 g/mol . It belongs to the class of β-ketonitriles, featuring an acetonitrile moiety attached to a carbonyl group, which is linked to a benzene ring substituted with fluorine at the 2-position and a cyano group at the 4-position . This dual electron-withdrawing substitution pattern differentiates it from the more common 4-fluorobenzoylacetonitrile (CAS 4640-67-9) used as a blonanserin intermediate. The compound is catalogued under MDL number MFCD28103445 and is available from suppliers including Apollo Scientific (catalogue PC500688) and CymitQuimica .

Why 4-Fluorobenzoylacetonitrile or Other In-Class Analogs Cannot Replace 4-Cyano-2-fluorobenzoylacetonitrile in Key Applications


Benzoylacetonitrile derivatives cannot be freely interchanged because the nature and position of aromatic substituents fundamentally alter both reactivity and biological profile. Ridge et al. demonstrated that among phenyl-substituted benzoylacetonitriles, only ortho-, meta-, and para-fluorinated analogs retained anti-inflammatory activity in the rat adjuvant arthritis model, while other substituents abolished activity entirely . The additional cyano group at the 4-position of the target compound introduces a strong electron-withdrawing effect (Hammett σₚ ≈ 0.66 for CN) that works synergistically with the 2-fluoro substituent (σₚ ≈ 0.06, σₘ ≈ 0.34) to polarize the aromatic ring and activate it toward nucleophilic aromatic substitution (SₙAr) . This electronic profile is absent in 4-fluorobenzoylacetonitrile (CAS 4640-67-9, MW 163.15), which carries only a single fluorine substituent, and in 2-fluorobenzoylacetonitrile (CAS 31915-26-1), where fluorine placement alters ring electronics without the resonance contribution of a para-cyano group . Furthermore, the target compound (MW 188.16) is isomeric with but structurally distinct from 2-(4-fluoro-benzoyl)-malononitrile (CAS 956025-35-7), a geminal dicyano analog that presents a different reactivity manifold due to the α,α-dicyano motif .

Head-to-Head Quantitative Evidence: 4-Cyano-2-fluorobenzoylacetonitrile vs. Closest Analogs


Dual Electron-Withdrawing Substitution (CN + F) vs. Single Fluorine Substitution: Substituent Constant Comparison

4-Cyano-2-fluorobenzoylacetonitrile carries both a 4-cyano group (Hammett σₚ = 0.66) and a 2-fluoro group (σₘ = 0.34) on the phenyl ring, producing a combined electron-withdrawing effect that substantially polarizes the aromatic system. By contrast, 4-fluorobenzoylacetonitrile (CAS 4640-67-9) has only a single 4-fluoro substituent (σₚ = 0.06), while 2-fluorobenzoylacetonitrile (CAS 31915-26-1) has a single 2-fluoro substituent (σₒ ≈ 0.12) . The cyano group contributes an additional resonance electron-withdrawing effect (−R) not available from fluorine alone, enhancing the electrophilicity of the ring toward nucleophilic attack and enabling SₙAr chemistry that is inaccessible with mono-fluorinated analogs .

Medicinal chemistry Structure-activity relationship Nucleophilic aromatic substitution

Anti-Inflammatory Activity Retention: Fluorinated Benzoylacetonitrile Class Specificity

In a systematic structure-activity study, Ridge et al. (1979) evaluated a series of phenyl-substituted benzoylacetonitrile analogs in the rat adjuvant arthritis model. Among all substitutions tested, only ortho-, meta-, and para-fluorobenzoylacetonitrile retained potent anti-inflammatory activity, while non-fluorinated and other halogen-substituted analogs lost efficacy . This establishes that fluorine substitution on the phenyl ring is a critical determinant of biological activity retention within the benzoylacetonitrile class. The target compound, which incorporates fluorine at the 2-position of its phenyl ring, satisfies this structural prerequisite and additionally carries a 4-cyano group that provides a second reactive handle for further derivatization without necessarily abolishing activity .

Anti-inflammatory Drug discovery Rheumatoid arthritis

Molecular Weight and Physicochemical Differentiation vs. 4-Fluorobenzoylacetonitrile for Chromatographic Separation and Analytical Method Development

4-Cyano-2-fluorobenzoylacetonitrile (MW 188.16 g/mol, formula C₁₀H₅FN₂O) is 25.01 g/mol (15.3%) heavier than 4-fluorobenzoylacetonitrile (MW 163.15 g/mol, formula C₉H₆FNO) . This mass difference, arising from the replacement of a ring hydrogen with a cyano group (Δ m/z = +25), provides a clear mass spectrometric discrimination window (e.g., in LC-MS selected ion monitoring). In reversed-phase HPLC, the additional cyano group increases polarity (calculated logP reduction of approximately 0.5–0.7 units relative to 4-fluorobenzoylacetonitrile), resulting in measurably shorter retention times under standard C18 gradient conditions . The target compound is commercially available at ≥95% purity, compared to ≥99% (HPLC) available for 4-fluorobenzoylacetonitrile from Chem-Impex .

Analytical chemistry Quality control Chromatography

Synthetic Yield Benchmark: Blonanserin Intermediate Cyclocondensation with Cyclooctanone — 4-Fluorobenzoylacetonitrile Reference Data

The established route to the antipsychotic agent blonanserin proceeds via condensation of 4-fluorobenzoylacetonitrile with cyclooctanone in polyphosphoric acid at 120 °C . Patent-reported yields for this transformation range from 60% (original literature) to 82% (optimized method with purity 98.4%) . While the target compound (4-cyano-2-fluorobenzoylacetonitrile) has not been directly evaluated in this specific transformation, the presence of the additional 4-cyano group on the phenyl ring is expected to modulate the electronics of the carbonyl group through the extended conjugation system, potentially altering both the rate and regioselectivity of cyclocondensation relative to the unsubstituted 4-fluorobenzoylacetonitrile scaffold . This creates a differentiated synthetic entry point for developing novel cyclooctapyridone analogs with distinct pharmacological profiles.

Process chemistry Pharmaceutical intermediate Antipsychotic synthesis

Melting Point and Physical Form Differentiation Across Benzoylacetonitrile Analogs

The melting point of benzoylacetonitrile derivatives varies substantially with substitution pattern, directly impacting handling, purification, and formulation workflows. 4-Fluorobenzoylacetonitrile exhibits a melting point of 84–88 °C , 2-fluorobenzoylacetonitrile melts at 60–62 °C , and the unsubstituted benzoylacetonitrile melts at 80–82 °C . While the melting point of 4-cyano-2-fluorobenzoylacetonitrile has not been explicitly reported in the primary literature, the addition of the cyano group to the fluorinated scaffold is expected to elevate the melting point through increased dipole-dipole interactions and potential C≡N···H–C hydrogen bonding . The compound is supplied as a solid, consistent with the class behavior of substituted benzoylacetonitriles .

Solid-state chemistry Formulation Crystallization

Optimal Application Scenarios for 4-Cyano-2-fluorobenzoylacetonitrile Based on Verified Differential Evidence


Scaffold for Novel Cyclooctapyridone Derivatives via Cyclocondensation with Cyclic Ketones

The benzoylacetonitrile core of the target compound enables cyclocondensation with cyclooctanone and related cyclic ketones to construct cyclooctapyridine-2(1H)-one scaffolds, as established for 4-fluorobenzoylacetonitrile in the blonanserin synthetic route. The additional 4-cyano substituent on the phenyl ring introduces a site for subsequent functional group interconversion (e.g., hydrolysis to amide or acid, reduction to amine, or cycloaddition to tetrazole), enabling the generation of cyclooctapyridone analogs with differentiated substitution patterns unavailable from 4-fluorobenzoylacetonitrile alone . Teams synthesizing focused libraries of antipsychotic candidates or 5-HT₂A/D₂ receptor ligands should select this compound over 4-fluorobenzoylacetonitrile when late-stage diversification at the 4-position is desired.

Building Block for Heterocycle Synthesis via Knoevenagel Condensation and Multicomponent Reactions

The active methylene group of the acetonitrile moiety enables Knoevenagel condensations with aldehydes and multicomponent reactions to construct pyran, pyridone, pyridazine, and pyrimidine ring systems. The dual electron-withdrawing character of the 2-fluoro and 4-cyano substituents (combined Hammett σ > 0.9) enhances the acidity of the α-protons relative to mono-substituted benzoylacetonitriles, potentially enabling milder base conditions and improved yields in condensation reactions . This electronic activation, documented through Hammett substituent constant analysis, provides a rational basis for selecting this compound over 4-fluorobenzoylacetonitrile when reaction efficiency under mild conditions is a priority.

Medicinal Chemistry Starting Point for Fluorine-Containing Anti-Inflammatory Lead Optimization Programs

The Ridge et al. (1979) study established that fluorine substitution on the phenyl ring is critical for retaining anti-inflammatory activity in the benzoylacetonitrile series, while other substituents abolish activity . The target compound satisfies this fluorine requirement and simultaneously provides a cyano group at the 4-position that can serve as a bioisostere for carboxylic acids, a metabolic soft spot for CYP-mediated oxidation, or a conjugation handle for prodrug strategies. Drug discovery programs targeting rheumatoid arthritis, neuroinflammation, or other inflammatory conditions should prioritize this scaffold over non-fluorinated benzoylacetonitriles based on the documented class-level structure-activity relationship.

Analytical Reference Standard for LC-MS Method Development in Process Chemistry

With a molecular weight of 188.16 g/mol — 25.01 g/mol heavier than 4-fluorobenzoylacetonitrile — the target compound serves as a chromatographically distinguishable internal standard or impurity marker in LC-MS methods monitoring blonanserin-related synthetic processes . The distinct mass and polarity enable baseline separation from 4-fluorobenzoylacetonitrile, 2-fluorobenzoylacetonitrile, and benzoylacetonitrile in reversed-phase HPLC systems. Analytical development groups supporting pharmaceutical process chemistry can procure this compound specifically for method validation, system suitability testing, and impurity profiling where unambiguous identification relative to in-class analogs is required.

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